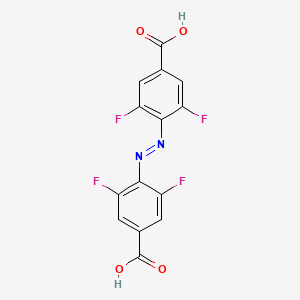
(E)-4,4'-(Diazene-1,2-diyl)bis(3,5-difluorobenzoic acid)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4,4’-(Diazene-1,2-diyl)bis(3,5-difluorobenzoic acid) is an organic compound characterized by the presence of a diazene group (N=N) linking two 3,5-difluorobenzoic acid moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4,4’-(Diazene-1,2-diyl)bis(3,5-difluorobenzoic acid) typically involves the diazotization of 3,5-difluoroaniline followed by coupling with another molecule of 3,5-difluoroaniline under controlled conditions. The reaction is usually carried out in an acidic medium, such as hydrochloric acid, and requires careful temperature control to ensure the formation of the desired diazene linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(E)-4,4’-(Diazene-1,2-diyl)bis(3,5-difluorobenzoic acid) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the diazene group can yield the corresponding hydrazine derivative.
Substitution: The fluorine atoms on the benzene rings can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base.
Major Products
Oxidation: Quinones
Reduction: Hydrazine derivatives
Substitution: Various substituted benzoic acids
科学的研究の応用
(E)-4,4’-(Diazene-1,2-diyl)bis(3,5-difluorobenzoic acid) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of (E)-4,4’-(Diazene-1,2-diyl)bis(3,5-difluorobenzoic acid) involves its interaction with specific molecular targets. The diazene group can participate in redox reactions, influencing cellular processes. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
- 4,4’-Azobis(benzoic acid)
- 4,4’-Azobis(3,5-dichlorobenzoic acid)
- 4,4’-Azobis(3,5-dimethylbenzoic acid)
Uniqueness
(E)-4,4’-(Diazene-1,2-diyl)bis(3,5-difluorobenzoic acid) is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and alter its interaction with biological targets compared to its non-fluorinated analogs.
特性
分子式 |
C14H6F4N2O4 |
|---|---|
分子量 |
342.20 g/mol |
IUPAC名 |
4-[(4-carboxy-2,6-difluorophenyl)diazenyl]-3,5-difluorobenzoic acid |
InChI |
InChI=1S/C14H6F4N2O4/c15-7-1-5(13(21)22)2-8(16)11(7)19-20-12-9(17)3-6(14(23)24)4-10(12)18/h1-4H,(H,21,22)(H,23,24) |
InChIキー |
UGNSRBICRLILLW-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1F)N=NC2=C(C=C(C=C2F)C(=O)O)F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


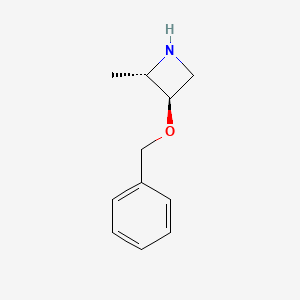

![3-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B14890341.png)
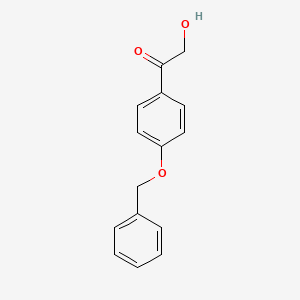
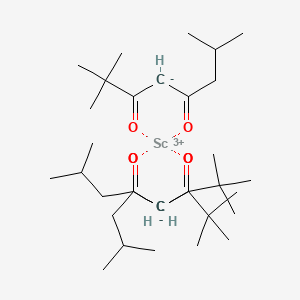
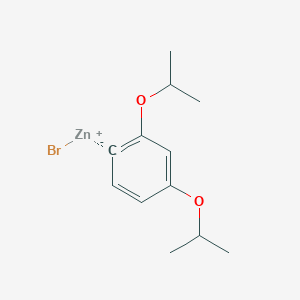
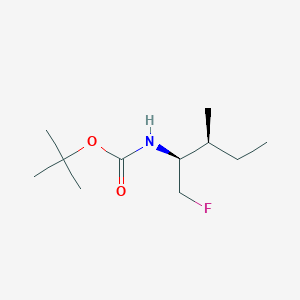
![N-[(4E)-[1]benzofuro[3,2-d]pyrimidin-4(3H)-ylidene]-2,4-dimethoxyaniline](/img/structure/B14890384.png)
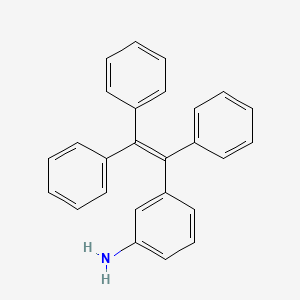

![tert-Butyl ((3aS,6S,7aS)-2-oxooctahydrobenzo[d]oxazol-6-yl)carbamate](/img/structure/B14890401.png)



